molecular formula C14H13N3O4 B2457478 N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide CAS No. 1465408-40-5

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide

Cat. No.: B2457478
CAS No.: 1465408-40-5
M. Wt: 287.275
InChI Key: DZTYWJIBEJLBBN-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the cyano group: This can be done using cyanation reactions, often involving reagents like sodium cyanide or trimethylsilyl cyanide.

    Final assembly: The final step would involve coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyanooxan-4-YL)-5-(thiophen-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(4-Cyanooxan-4-YL)-5-(pyridin-2-YL)-1,3-oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(4-Cyanooxan-4-YL)-5-(furan-2-YL)-1,3-oxazole-4-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-5-(furan-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-8-14(3-6-19-7-4-14)17-13(18)11-12(21-9-16-11)10-2-1-5-20-10/h1-2,5,9H,3-4,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYWJIBEJLBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(OC=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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